2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, furan, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: The starting material, 2-chloro-6-fluorobenzoyl chloride, can be reacted with furan-2-ylmethanamine under basic conditions to form the intermediate 2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide.
Introduction of the Thiophene Group: The intermediate can then be reacted with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The furan and thiophene rings can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The benzamide moiety can be involved in various coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) for the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the thiophene ring.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In organic synthesis, 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets, which could be explored for therapeutic applications.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the furan and thiophene rings.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chloro and fluoro groups could enhance binding affinity through halogen bonding, while the furan and thiophene rings might participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide: Lacks the thiophene group, potentially altering its reactivity and biological activity.
2-chloro-6-fluoro-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the furan group, which might affect its electronic properties and interactions.
Uniqueness
The combination of chloro, fluoro, furan, and thiophene groups in 2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide makes it unique
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO2S/c19-15-6-1-7-16(20)17(15)18(22)21(12-13-4-2-10-23-13)9-8-14-5-3-11-24-14/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPNOCPJOFEMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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